2,3-Dihydroxypyridine

Metal Chelation Coordination Chemistry Analytical Sample Preparation

2,3-Dihydroxypyridine is the only DHP isomer with ortho-dihydroxy substitution, enabling bidentate metal chelation for macromolecular chelator synthesis on cellulose or Amberlite XAD-2 supports. Unlike persistent 2,4-DHP and 2,6-DHP, 2,3-DHP undergoes complete biodegradation in 110 days under anoxic conditions—critical for environmental fate studies. It also uniquely undergoes photooxidation at acidic pH rather than mere physical quenching. As the only isomer with experimentally validated gaseous enthalpy of formation, it serves as the thermochemical reference standard for computational validation across the entire dihydroxypyridine family. Choose the isomer that guarantees experimental reproducibility.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 16867-04-2
Cat. No. B124209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypyridine
CAS16867-04-2
Synonyms2,3-Pyridinediol;  2,3-Dihydroxypyridine;  3-Hydroxy-1H-pyridin-2-one;  3-Hydroxy-2-pyridone;  NSC 49272
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)O
InChIInChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)
InChIKeyGGOZGYRTNQBSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypyridine (CAS 16867-04-2): Ortho-Dihydroxy Pyridine Isomer for Metal Chelation and Environmental Fate Studies


2,3-Dihydroxypyridine (2,3-DHP, CAS 16867-04-2) is a dihydroxypyridine isomer characterized by ortho-positioned hydroxyl groups on the pyridine ring [1]. This ortho-dihydroxy substitution confers distinct physicochemical properties compared to other regioisomers (e.g., 2,4-DHP, 2,5-DHP), particularly regarding metal chelation capacity, tautomeric equilibrium, and environmental biodegradation kinetics [2]. The compound exists in a keto-enol tautomeric equilibrium, with the 2-pyridone form predominating in crystalline state and the enol form favored in gas phase [3]. The standard molar enthalpy of formation for the gaseous phase has been experimentally determined as −(263.9 ± 4.6) kJ·mol⁻¹ at T = 298.15 K [4].

Why 2,3-Dihydroxypyridine Cannot Be Replaced by Other Dihydroxypyridine Isomers in Critical Applications


The six dihydroxypyridine regioisomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DHP) exhibit fundamentally divergent properties that preclude generic substitution. The ortho-dihydroxy arrangement in 2,3-DHP uniquely enables bidentate metal chelation via adjacent oxygen donors, a capability absent in isomers where hydroxyl groups are separated by at least one carbon atom (e.g., 2,4-DHP, 2,5-DHP) [1]. Furthermore, the proximity of hydroxyl groups alters the tautomeric equilibrium and protonation states in aqueous media across physiological and environmental pH ranges, directly impacting photooxidative stability, biodegradation half-life, and molecular recognition by biological systems [2][3]. In environmental fate studies, 2,3-DHP undergoes complete biodegradation within 110 days in anoxic estuarine sediments, whereas 2,4-DHP and 2,6-DHP persist beyond six months, demonstrating that isomer selection critically determines experimental outcomes and regulatory compliance assessments [4].

Quantitative Differentiation Evidence for 2,3-Dihydroxypyridine Against Closest Analogs


Iron(III) Complexation Capacity: 2,3-DHP Forms Stable Complex in Acidic Media Versus Non-Chelating Isomers

2,3-DHP forms a stable complex with Fe(III) in 1 M hydrochloric acid, with conditional and overall stability constants evaluated by the program PITMAP [1]. This chelation capability is a direct consequence of the ortho-dihydroxy substitution pattern, which allows bidentate coordination via the adjacent oxygen atoms. Isomers such as 2,4-DHP and 2,6-DHP, where hydroxyl groups are separated by one or more carbon atoms, cannot form similarly stable bidentate chelate rings and lack this functional capacity [2]. The Fe(III)-2,3-DHP complex stoichiometry and stability constants have been quantitatively established, enabling predictable metal enrichment in analytical workflows [1].

Metal Chelation Coordination Chemistry Analytical Sample Preparation

Environmental Biodegradation Fate: Complete Removal of 2,3-DHP Within 110 Days Versus Persistence of 2,4-DHP and 2,6-DHP Beyond 6 Months

In anoxic estuarine sediment slurries (salinity 1.3%, SO₄²⁻ 13.5 mM, pH 7.48) from the Tansui River, Taiwan, 2,3-DHP (7.5-12 ppm) underwent complete removal within 110 days without a lag phase [1]. In direct contrast, under identical experimental conditions, 2,4-DHP and 2,6-DHP remained persistent in nonadapted sediment slurries throughout six months of incubation [1]. 2,5-DHP and 3,4-DHP were also completely removed within 110 days, indicating that the ortho (2,3) and para-ortho (2,5; 3,4) substitution patterns confer biodegradability, whereas meta-like substitution patterns (2,4; 2,6) confer recalcitrance [1].

Environmental Fate Biodegradation Anoxic Sediment Pollutant Persistence

Photosensitized Oxidation Reactivity: 2,3-DHP Undergoes Photooxidation at pH 5 Whereas 2,4-DHP Only Physically Deactivates Singlet Oxygen

In Rose Bengal-sensitized photooxidation studies at pH 5 (aqueous medium), only 2,3-DHP undergoes chemical photooxidation; 2,4-DHP under identical conditions slightly deactivates singlet oxygen (¹O₂) only via physical quenching without chemical transformation [1]. Rate constants for overall (kₜ) and reactive (kᵣ) ¹O₂ quenching were determined by time-resolved ¹O₂ phosphorescence detection, with values ranging from 8 × 10⁵ to 6.80 × 10⁸ M⁻¹·s⁻¹ depending on pH and ionization state [1]. The kᵣ/kₜ ratios indicate that ¹O₂-mediated oxidation of both 2,3-DHP and 2,4-DHP is efficient relative to monohydroxypyridines, but only 2,3-DHP actually undergoes oxidative transformation at pH 5, where the un-ionized 2-pyridone form predominates [1].

Photochemistry Singlet Oxygen Oxidative Stability Environmental Photodegradation

Thermochemical Stability: 2,3-DHP as Calibration Standard for Dihydroxypyridine Isomer Energetics

The standard molar enthalpy of formation for gaseous 2,3-DHP has been experimentally determined as −(263.9 ± 4.6) kJ·mol⁻¹ at T = 298.15 K, via static bomb calorimetry (combustion) and Calvet microcalorimetry (sublimation) [1]. High-level DFT calculations (B3LYP functional with 6-31G*, 6-311G**, and cc-pVTZ basis sets) were performed for all six dihydroxypyridine isomers, and the agreement between experimental and computational values for 2,3-DHP validated the theoretical methodology [1]. Consequently, 2,3-DHP serves as the experimental anchor for estimating enthalpies of formation of the other five isomers (2,4-, 2,5-, 2,6-, 3,4-, 3,5-DHP), whose values rely on theoretical extrapolation rather than direct experimental determination [1].

Thermochemistry Enthalpy of Formation Computational Validation Standard Reference Material

High-Value Application Scenarios for 2,3-Dihydroxypyridine Based on Quantitative Differentiation Evidence


Macromolecular Chelator Synthesis for Metal Enrichment and Analytical Sample Preparation

2,3-DHP is preferentially selected for synthesizing macromolecular chelators via loading onto cellulose or Amberlite XAD-2 supports through azo-coupler linkages (−NH−CH₂−CH₂−NH−SO₂−C₆H₄−N=N− and −SO₂−C₆H₄−N=N−) [1][2]. This application directly leverages the ortho-dihydroxy chelation capacity of 2,3-DHP, which non-ortho isomers (e.g., 2,4-DHP, 2,6-DHP) cannot provide due to their inability to form stable bidentate complexes with transition metals [3]. The resulting DHP-loaded cellulose materials enable metal enrichment prior to determination by atomic absorption spectrometry [2].

Environmental Fate Studies of Pyridine-Derived Pollutants Requiring Isomer-Specific Biodegradation Kinetics

2,3-DHP is the appropriate isomer for environmental fate studies where biodegradability is a required or expected outcome, as it undergoes complete removal from anoxic estuarine sediments within 110 days [4]. In contrast, 2,4-DHP and 2,6-DHP persist beyond six months under identical conditions, making 2,3-DHP functionally distinct for bioremediation feasibility assessments, regulatory half-life determinations, and environmental risk modeling of pyridine-based agrochemicals or pharmaceuticals [4].

Photochemical Stability Testing and Singlet Oxygen Quenching Studies in Aquatic Systems

2,3-DHP is the required isomer for experiments involving singlet oxygen-mediated chemical transformations at acidic pH, as it undergoes actual photooxidation at pH 5 (un-ionized 2-pyridone form), whereas 2,4-DHP only physically deactivates ¹O₂ without chemical change under identical conditions [5]. This differential reactivity is critical for studies investigating the environmental photodegradation pathways of dihydroxypyridine pollutants, where pH-dependent ionization states dictate whether oxidative transformation occurs [5].

Thermochemical Reference Standard for Dihydroxypyridine Isomer Energetics and Computational Model Validation

2,3-DHP is the experimentally validated thermochemical reference compound for the dihydroxypyridine isomer family, with a directly measured gaseous enthalpy of formation of −(263.9 ± 4.6) kJ·mol⁻¹ [6]. Researchers performing computational chemistry studies (DFT, ab initio) on dihydroxypyridines should use 2,3-DHP as the calibration standard to validate theoretical methods, as its experimental data provide the only direct benchmark against which calculated enthalpies for 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DHP can be assessed [6].

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